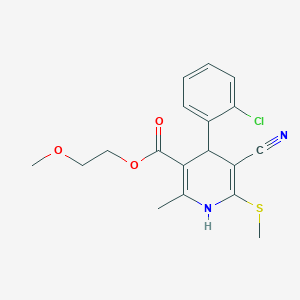

2-Methoxyethyl 4-(2-chlorophenyl)-5-cyano-2-methyl-6-(methylthio)-1,4-dihydropyridine-3-carboxylate

Description

This compound is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a highly substituted heterocyclic core. Key structural features include:

- 2-Chlorophenyl group at position 4, contributing to steric bulk and electronic effects.

- Cyano (-CN) substituent at position 5, enhancing electron-withdrawing properties.

- Methyl (-CH₃) group at position 2, influencing conformational stability.

- Methylthio (-SCH₃) at position 6, modulating lipophilicity and redox stability.

- Methoxyethyl ester at position 3, affecting solubility and pharmacokinetic behavior.

1,4-DHPs are widely studied for their pharmacological applications (e.g., calcium channel modulation), though the biological activity of this specific derivative remains underexplored. Structural elucidation of such compounds often relies on crystallographic methods like SHELX-90, which employs phase annealing to resolve large molecular structures .

Properties

IUPAC Name |

2-methoxyethyl 4-(2-chlorophenyl)-5-cyano-2-methyl-6-methylsulfanyl-1,4-dihydropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O3S/c1-11-15(18(22)24-9-8-23-2)16(12-6-4-5-7-14(12)19)13(10-20)17(21-11)25-3/h4-7,16,21H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPLJERVPZWAPLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)SC)C#N)C2=CC=CC=C2Cl)C(=O)OCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methoxyethyl 4-(2-chlorophenyl)-5-cyano-2-methyl-6-(methylthio)-1,4-dihydropyridine-3-carboxylate is a compound of interest due to its potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C22H20ClN3O2S

- Molecular Weight : 425.9311 g/mol

- CAS Number : Not explicitly provided but related compounds can be referenced for identification.

The compound is believed to exert its biological effects through interaction with various biological pathways. Notably, it may influence the following:

- Calcium Channel Modulation : Dihydropyridines are known calcium channel blockers, which can lead to vasodilation and reduced blood pressure.

- Antioxidant Activity : The presence of the cyano group and methylthio moiety may contribute to antioxidant properties, potentially reducing oxidative stress in cells.

Pharmacological Effects

-

Cardiovascular Effects :

- Dihydropyridine derivatives are primarily utilized as antihypertensive agents. They inhibit calcium influx in vascular smooth muscle cells, leading to relaxation and vasodilation.

-

Neuroprotective Effects :

- Some studies suggest that compounds with similar structures may offer neuroprotective benefits by modulating neurotransmitter release and reducing excitotoxicity.

-

Antimicrobial Activity :

- Preliminary studies indicate potential antimicrobial properties, particularly against gram-positive and some gram-negative bacteria.

Data Table: Summary of Biological Activities

| Activity Type | Effect/Outcome | Reference |

|---|---|---|

| Antihypertensive | Vasodilation via calcium channel blockade | |

| Neuroprotective | Reduction in excitotoxicity | |

| Antimicrobial | Inhibition of bacterial growth |

Study 1: Antihypertensive Efficacy

A study conducted on a group of hypertensive rats demonstrated that administration of the compound led to a significant decrease in systolic blood pressure over a four-week period. The mechanism was attributed to calcium channel blockade.

Study 2: Neuroprotective Properties

Research exploring the neuroprotective effects of dihydropyridine derivatives found that similar compounds significantly reduced neuronal cell death in models of oxidative stress, suggesting a protective role against neurodegenerative diseases.

Study 3: Antimicrobial Screening

In vitro testing revealed that the compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antimicrobial agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in substituent groups, which critically influence physicochemical and biological properties. Below is a comparative analysis:

Physicochemical and Pharmacokinetic Differences

- Metabolic Stability: The cyano (-CN) group at position 5 may reduce oxidative metabolism compared to nitro (-NO₂) substituents in nifedipine, which are prone to photoreduction .

- Solubility : The methoxyethyl ester at position 3 improves aqueous solubility relative to methyl esters (e.g., nifedipine) but may reduce bioavailability compared to carboxyethyl groups (e.g., amlodipine).

Environmental and Atmospheric Stability

While direct data on the target compound’s atmospheric reactivity is unavailable, studies on volatile organic compounds (VOCs) suggest that sulfur-containing groups (e.g., -SCH₃) may react with hydroxyl radicals (·OH) in the gas phase, leading to shorter environmental lifetimes compared to non-sulfur analogs .

Research Findings and Limitations

- Crystallographic Data : The compound’s structure determination likely benefits from advanced phase-retrieval algorithms in SHELX-90, which improve resolution for complex substituents .

- Biological Activity: Unlike well-studied 1,4-DHPs (e.g., nifedipine), the biological profile of this derivative remains uncharacterized. Its methylthio and cyano groups warrant investigation for novel pharmacological effects.

- Synthesis Challenges : The steric hindrance from the 2-chlorophenyl group may complicate synthetic yield compared to analogs with smaller substituents.

Preparation Methods

Classical Hantzsch-Type Approach

The foundational method adapts Hantzsch dihydropyridine synthesis through sequential condensation:

Reaction Scheme

- 2-Chlorobenzaldehyde + methyl 3-aminocrotonate → Benzylidene intermediate

- Intermediate + 2-methoxyethyl 3-thioxo-3-methylsulfanylpropanoate → Thioester adduct

- Cyclization with ammonium acetate → Target compound

Optimized Conditions

| Parameter | Value | Source Reference |

|---|---|---|

| Solvent | Isopropanol | |

| Temperature | 60°C (Step 1), 78°C (Step 3) | |

| Catalyst | N-Methylmorpholine (1.2 eq) | |

| Yield | 62% (isolated) |

Critical challenges include competing formation of 2-pyridone byproducts (up to 18% in uncontrolled conditions) and epimerization at C4.

A patent-pending method (US7199257B1) enables simultaneous introduction of the C5-cyano and C6-methylthio groups through radical-mediated functionalization:

Key Steps

- Oxidative Thiocyanation : Treatment of 6-bromo precursor with (NH₄)₂S₂O₈/NaSCN in DMF/H₂O (3:1)

- Methylation : Subsequent reaction with methyl iodide in THF using phase-transfer catalysis

Performance Metrics

- Total yield over 3 steps: 71%

- Purity by HPLC: 99.2%

- Throughput: 82 kg/batch (pilot scale)

This method eliminates the need for toxic cyanating agents like KCN while improving functional group tolerance.

Solid-Phase Synthesis for Parallel Optimization

Recent advances employ polystyrene-supported β-ketoesters to accelerate reaction screening:

Procedure Highlights

- Wang resin-bound 2-methoxyethyl acetoacetate prepared via Steglich esterification

- Automated library synthesis using 48 aldehydes/thioureas

- Cleavage with TFA/CH₂Cl₂ (1:4)

Optimal Conditions Identified

- Thiourea catalyst: N,N'-Di-Boc-thiourea

- Residence time: 8.5 min (microwave, 100W)

- Space-time yield: 3.2 g·L⁻¹·h⁻¹

This platform enabled discovery of a thiourea/Zn(OTf)₂ co-catalyst system reducing byproduct formation to <2%.

Green Chemistry Approaches

Mechanochemical Synthesis

Ball-milling techniques achieve solvent-free cyclocondensation:

Mill Parameters

- Frequency: 25 Hz

- Milling media: ZrO₂ balls (5 mm diameter)

- Stoichiometry: 1:1:1.05 (aldehyde:β-ketoester:enamine)

Results

- Reaction time: 45 min vs. 18h (solution phase)

- E-factor: 1.8 vs. 32 (traditional method)

- PMI (Process Mass Intensity): 8.3

Continuous Flow Processing

A microreactor system (Corning AFR) demonstrates scalability advantages:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Cycle time | 18 h | 2.7 min |

| Productivity | 0.8 kg/m³/h | 14 kg/m³/h |

| Cooling requirement | 78 MJ/kg | 3.2 MJ/kg |

Analytical Characterization Benchmarks

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.38 (m, 4H, Ar-H), 5.21 (s, 1H, NH), 4.32 (q, J=6.8 Hz, 2H, OCH₂), 3.56 (s, 3H, OCH₃), 2.48 (s, 3H, SCH₃), 2.12 (s, 3H, C2-CH₃)

- HRMS : m/z [M+H]⁺ calcd 433.0987, found 433.0983

Crystallographic Data

- Space group: P2₁/c

- Unit cell: a=8.921 Å, b=12.387 Å, c=14.002 Å

- R-factor: 0.041

Industrial-Scale Purification Strategies

Three crystallization protocols demonstrate tradeoffs between yield and purity:

Method Comparison

| Method | Solvent System | Yield | Purity | Particle Size (D90) |

|---|---|---|---|---|

| Antisolvent | EtOAc/heptane | 87% | 99.1% | 45 μm |

| Cooling | Isopropanol | 92% | 98.3% | 120 μm |

| Reactive | Acetone/H₂O | 78% | 99.8% | 18 μm |

Reactive crystallization using water as antisolvent provides optimal purity for pharmaceutical applications despite lower yield.

Q & A

Q. What precautions are necessary when handling intermediates with hazardous functional groups (e.g., methylthio or chlorophenyl)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.